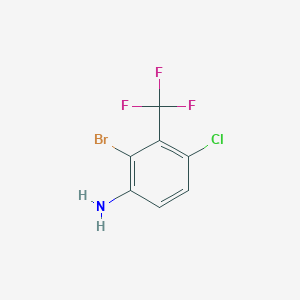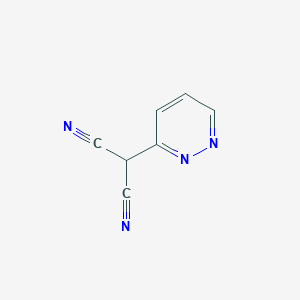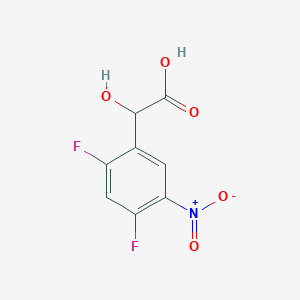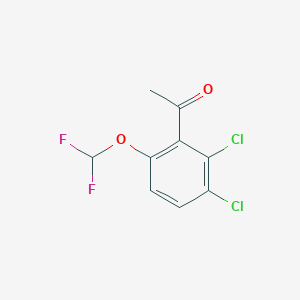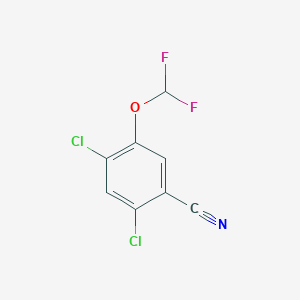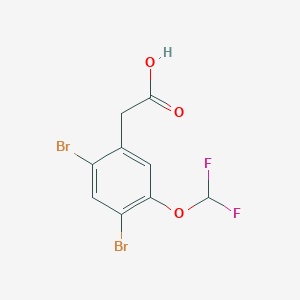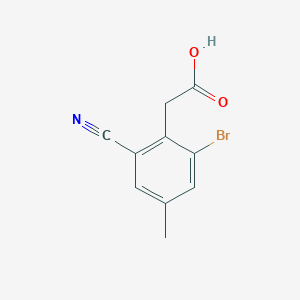![molecular formula C11H23ClN2O2 B1410934 Clorhidrato de 1-carboxilato de tert-butilo 3-[2-(metilamino)etil]azetidina CAS No. 1993318-26-5](/img/structure/B1410934.png)
Clorhidrato de 1-carboxilato de tert-butilo 3-[2-(metilamino)etil]azetidina
Descripción general
Descripción
tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride: is a synthetic organic compound with the molecular formula C11H22N2O2·HCl
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules due to its reactive functional groups.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Biological Probes: Used as a probe in biochemical studies to understand the function of biological systems.
Industry:
Material Science:
Mecanismo De Acción
Target of Action
The compound “tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride” is an azetidine derivative. Azetidines are a class of organic compounds with a four-membered heterocyclic ring structure. They are known to have diverse biological activities and are often used as building blocks in medicinal chemistry for drug discovery .
Mode of Action
The mode of action of “tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride” would depend on its specific molecular targets. As an azetidine derivative, it may interact with its targets via non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
The specific biochemical pathways affected by “tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride” would depend on its molecular targets. Azetidine derivatives are known to interact with a wide range of targets, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The ADME properties of “tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride” would depend on its chemical structure. As a small organic molecule, it is likely to be well absorbed and distributed throughout the body. Its metabolism and excretion would depend on the specific functional groups present in the molecule .
Result of Action
The molecular and cellular effects of “tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride” would depend on its specific molecular targets and the biochemical pathways it affects .
Action Environment
The action, efficacy, and stability of “tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .
Análisis Bioquímico
Biochemical Properties
tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride: plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. For example, it has been observed to interact with proteases and kinases, leading to changes in their catalytic functions. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and alter the enzyme’s conformation and activity .
Cellular Effects
The effects of tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression profiles and changes in cellular proliferation and apoptosis. Additionally, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, resulting in shifts in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. This compound may also activate certain enzymes by inducing conformational changes that enhance their activity. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride can change over time. This compound is relatively stable under standard storage conditions, but it may degrade under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and primarily modulate enzyme activity and cellular processes. At higher doses, it can induce toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical and cellular changes occur .
Metabolic Pathways
tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride: is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body. This compound can also affect metabolic flux by inhibiting or activating key metabolic enzymes, leading to changes in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its uptake into cells and its localization to specific cellular compartments. The compound’s distribution can influence its activity and effectiveness, as well as its potential toxicity .
Subcellular Localization
The subcellular localization of tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride is critical for its activity and function. This compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with enzymes and other biomolecules, thereby modulating its biochemical and cellular effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butyl Ester Group: This step involves the esterification of the azetidine ring with tert-butyl chloroformate under basic conditions.
Attachment of the Methylaminoethyl Group: The final step involves the alkylation of the azetidine ring with 2-(methylamino)ethyl chloride in the presence of a base to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the azetidine ring or the ester group, potentially leading to ring opening or reduction to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methylamino group, where various nucleophiles can replace the methyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted azetidine derivatives.
Comparación Con Compuestos Similares
- tert-Butyl 3-aminoazetidine-1-carboxylate
- tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate
- tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate
Comparison:
- Structural Differences: The presence of the methylamino group in tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride distinguishes it from similar compounds, which may have different substituents.
- Reactivity: The methylamino group can participate in unique chemical reactions, such as methylation or demethylation, which are not possible with other similar compounds.
- Applications: The unique structural features of tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride make it particularly suitable for applications in drug development and material science, where specific interactions with biological targets or material properties are desired.
Propiedades
IUPAC Name |
tert-butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-7-9(8-13)5-6-12-4;/h9,12H,5-8H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIITZJHGPXUNDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CCNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


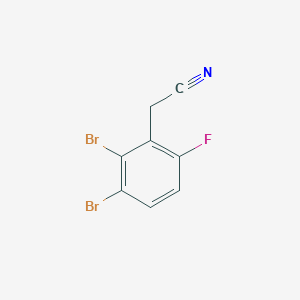
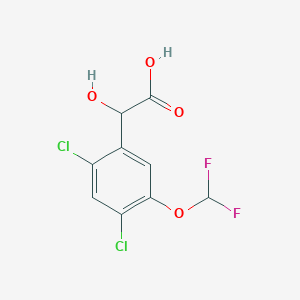

![(2S)-2-hydroxy-2-phenylacetic acid; (4aS,9bR)-6-bromo-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole](/img/structure/B1410860.png)
